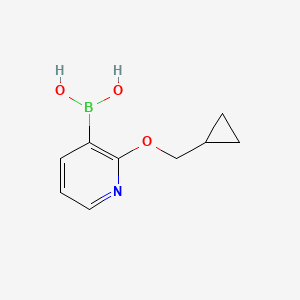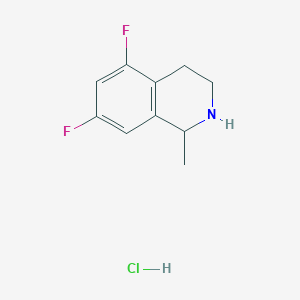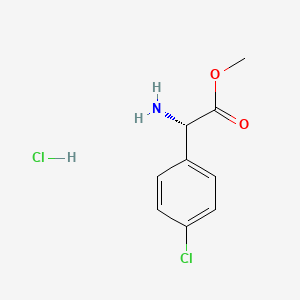
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
概要
説明
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is a derivative of glycine and is known for its potential therapeutic properties. The compound is characterized by the presence of a methyl ester group, an amino group, and a 4-chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include P280, P305+P351+P338, P304+P340, P302+P352, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-2-(4-chlorophenyl)acetic acid.
Esterification: The carboxylic acid group of 2-amino-2-(4-chlorophenyl)acetic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Chirality Introduction: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of 2-amino-2-(4-chlorophenyl)ethanol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic or inhibit the action of natural substrates, leading to modulation of biochemical pathways. The presence of the 4-chlorophenyl group enhances its binding affinity to certain targets, making it a potent molecule for therapeutic applications.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but lacks the ester group.
2-Amino-2-(4-chlorophenyl)acetic acid: Parent compound without the methyl ester group.
2,2-Bis(4-chlorophenyl)acetic acid: Contains two 4-chlorophenyl groups but lacks the amino group.
Uniqueness
(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chiral center adds to its specificity in biological interactions, making it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
methyl (2S)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXIBKUZFTNJA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


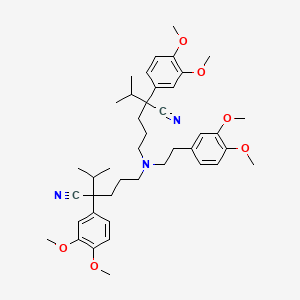
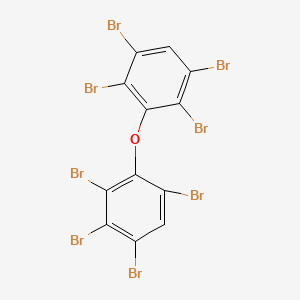
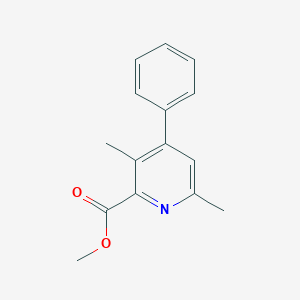
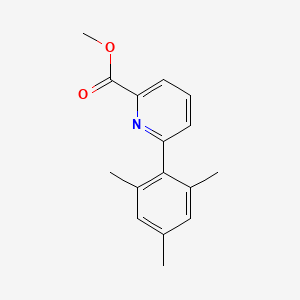
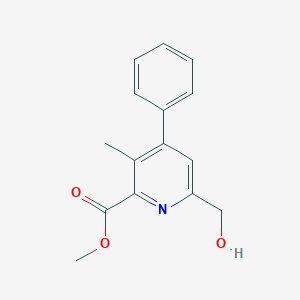
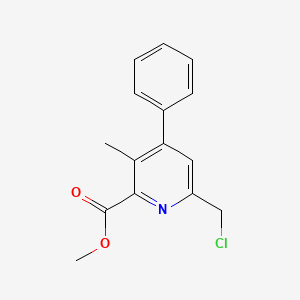
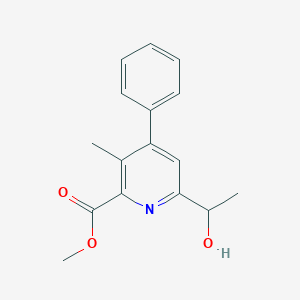
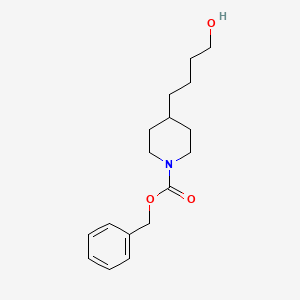
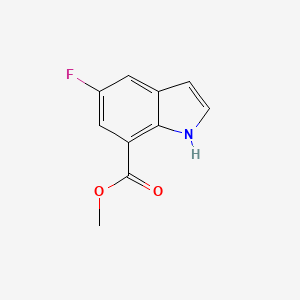
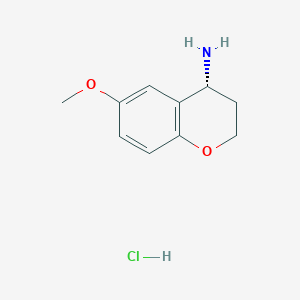
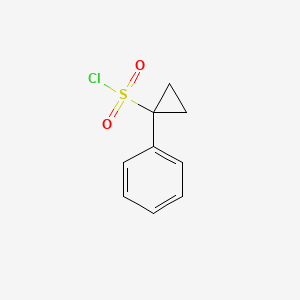
![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)
